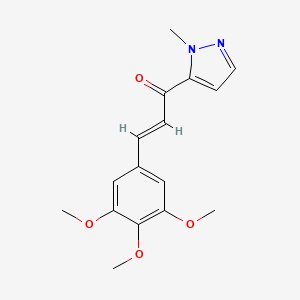

![molecular formula C21H19ClN4O3S B5500411 3-(烯丙硫基)-6-(5-氯-2,3-二甲氧基苯基)-6,7-二氢[1,2,4]三嗪并[5,6-d][3,1]苯并恶二嗪](/img/structure/B5500411.png)

3-(烯丙硫基)-6-(5-氯-2,3-二甲氧基苯基)-6,7-二氢[1,2,4]三嗪并[5,6-d][3,1]苯并恶二嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex molecules like 3-(allylthio)-6-(5-chloro-2,3-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves multi-step reactions, often starting from simpler benzazepine or triazinone precursors. While specific literature on this exact compound is limited, related synthesis approaches involve cyclization reactions, substitutions, and the strategic introduction of functional groups to achieve the desired complex architecture. For example, the synthesis of similar benzazepines typically involves cyclization of amino alcohols followed by specific group substitutions to introduce various functional groups, as seen in dopaminergic activity studies of substituted benzazepines (Pfeiffer et al., 1982).

Molecular Structure Analysis

Molecular structure analysis of such compounds often utilizes NMR, X-ray crystallography, and computational methods to elucidate the arrangement of atoms and the configuration of the molecule. The presence of multiple heterocyclic rings, such as triazino and benzoxazepine, contributes to a rigid structure with specific electronic and steric properties influencing its reactivity and interactions. The detailed structure of related compounds has been determined through crystallography, showcasing intermolecular hydrogen bonding and pi-pi stacking interactions, which are crucial for understanding the compound's behavior in various environments (Hwang et al., 2006).

Chemical Reactions and Properties

The chemical reactivity of this compound is influenced by its functional groups and heterocyclic components. For instance, the allylthio group may undergo nucleophilic substitution reactions, while the heterocyclic rings can participate in electrophilic substitutions, ring-opening reactions, or act as ligands in coordination compounds. The synthesis and reactivity of related heterocycles, such as triazolo benzoxazepines, involve transformations like ring closures, substitutions, and condensations, highlighting the versatility of these structures (Nielsen & Pedersen, 1985).

Physical Properties Analysis

The physical properties, including melting point, solubility, and crystalline structure, are pivotal for understanding the compound's behavior in solid and solution states. These properties are directly influenced by the molecular structure, particularly the presence of heteroatoms, which can impact hydrogen bonding, polarity, and molecular packing. Studies on similar compounds provide insights into how modifications in the structure affect these physical properties, essential for their application and handling (Brunovska et al., 1999).

科学研究应用

多巴胺能活性

苯并二氮杂卓,共享类似的支架,已被评估其多巴胺能活性,表明它们作为中枢和外周多巴胺受体的激动剂的潜力。合成涉及某些氨基醇的环化,然后脱甲基,突出了它们在研究多巴胺能通路中的重要作用,并可能有助于开发与多巴胺调节障碍相关的治疗方法 (Pfeiffer et al., 1982).

抗癌活性

已经合成并表征了具有苯并恶二嗪核心的化合物,显示出对乳腺癌细胞系的有效细胞毒性。这表明它们在肿瘤学领域的应用,特别是在开发用于癌症治疗的新型治疗剂中 (Odame et al., 2021).

聚合行为和热性能

苯并恶嗪化合物,通过它们的环结构相关,已经研究了它们的聚合行为和热性能。它们从邻烯丙基苯酚的合成表明在开发具有特定热和机械性能的材料中具有潜在应用,这与工程和材料科学研究相关 (Liu et al., 2014).

抗菌和抗肿瘤剂

已经探索了稠合的 1,2,4-三嗪和三氮杂卓的合成,以了解它们的潜在抗菌和抗肿瘤活性。这条研究途径为发现对微生物感染和癌症具有增强疗效的新药开辟了可能性 (Badrey & Gomha, 2012).

抗氧化剂活性和脂质过氧化抑制

苯并恶二嗪和苯并二氮杂卓衍生物已经合成并评估了它们的抗氧化剂活性和抑制脂质过氧化的能力。此类研究有助于理解氧化应激的机制,并找到由氧化损伤引起的疾病的潜在治疗方法 (Neochoritis et al., 2010).

属性

IUPAC Name |

6-(5-chloro-2,3-dimethoxyphenyl)-3-prop-2-enylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN4O3S/c1-4-9-30-21-24-20-17(25-26-21)13-7-5-6-8-15(13)23-19(29-20)14-10-12(22)11-16(27-2)18(14)28-3/h4-8,10-11,19,23H,1,9H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDTHIXOXWJBXFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)C2NC3=CC=CC=C3C4=C(O2)N=C(N=N4)SCC=C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(Allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-4-chloro-6-methoxyphenyl methyl ether | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-3-[(3-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5500330.png)

![2-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5500357.png)

![2-[4-(3-chlorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5500363.png)

![(3aR*,7aS*)-2-{[1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]carbonyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5500365.png)

![5-[1-(2,4-difluoro-3-methoxybenzoyl)piperidin-3-yl]-4-ethyl-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5500375.png)

![N-1-adamantyl-4-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5500389.png)

![2,4-diethoxy-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5500394.png)

![3-[{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]propane-1,2-diol](/img/structure/B5500397.png)

![N-(2,4-dimethoxyphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B5500399.png)

![2-{[(4-ethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5500414.png)

![N-[2-(4-fluorophenoxy)ethyl]cyclohexanecarboxamide](/img/structure/B5500417.png)

![(1,3-benzodioxol-5-ylmethyl)methyl(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)amine](/img/structure/B5500425.png)

![ethyl 2-[(5-bromo-2-furyl)methylene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5500429.png)